Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No.: 1253654-65-7
Cat. No.: VC0088938
Molecular Formula: C12H13BrO3
Molecular Weight: 285.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253654-65-7 |
|---|---|
| Molecular Formula | C12H13BrO3 |
| Molecular Weight | 285.137 |
| IUPAC Name | methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3 |
| Standard InChI Key | GPBUOGKTUHSZDN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C2CCCCC2=C1Br)O |
Introduction
Chemical Identity and Basic Properties
Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound characterized by its partially saturated naphthalene backbone with specific functional group modifications. First documented in chemical databases in 2013, this compound has gained interest in various chemical and pharmaceutical research areas due to its unique structural features . The compound possesses multiple reactive sites that make it valuable for diverse chemical transformations and potential biological interactions. Understanding its fundamental properties provides the foundation for exploring its applications in different scientific domains.
Chemical Identifiers and Nomenclature
Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is precisely identified through various standard chemical identifiers that enable its unambiguous recognition in chemical databases and literature. The IUPAC name accurately describes its structural arrangement and functional groups, while other identifiers provide alternative means of referencing this compound in different contexts . These identifiers are essential for researchers to locate and exchange information about this compound across various chemical databases and scientific publications.
Table 1: Primary Chemical Identifiers
Additional Synonyms and Registry Information
Physical and Chemical Properties
Physical Characteristics
Based on its molecular structure and weight, Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is expected to be a solid at standard temperature and pressure. The presence of a bromine atom contributes significantly to its molecular weight of 285.13 g/mol and likely influences its melting and boiling points . The compound's physical appearance and stability characteristics are important considerations for handling and storage in research settings.
The compound's solubility profile is determined by its functional groups. The hydroxyl and ester groups introduce some polarity, while the hydrocarbon skeleton and bromine atom contribute to hydrophobicity. This combination of features suggests good solubility in moderately polar organic solvents such as methanol, ethanol, acetone, and dichloromethane. Its solubility in highly polar solvents like water is expected to be limited due to the predominantly hydrophobic nature of the molecule.
Chemical Reactivity
The chemical reactivity of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is dictated by its functional groups, each providing distinct reactivity patterns. Understanding these reactivity profiles is essential for predicting the compound's behavior in various chemical transformations and biological systems.
Table 3: Functional Group Reactivity Profile
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Bromine | 1 | Nucleophilic substitution, metal-catalyzed coupling reactions (Suzuki, Stille, Sonogashira) |
| Hydroxyl | 4 | Esterification, etherification, oxidation, hydrogen bonding |
| Methyl Carboxylate | 2 | Hydrolysis, transesterification, reduction, amidation |
| Aromatic Ring | - | Electrophilic aromatic substitution, directed metallation |
The bromine substituent at position 1 serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for metal-catalyzed cross-coupling reactions. The hydroxyl group at position 4 can participate in various transformations including esterification, etherification, and oxidation to a ketone. The methyl ester functionality offers possibilities for hydrolysis to the corresponding carboxylic acid, transesterification, or reduction to alcohols.
Biological Activity and Applications
Applications in Organic Synthesis
Beyond potential biological applications, Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a valuable synthetic intermediate in organic chemistry. The presence of multiple functional groups with distinct reactivity profiles makes this compound a versatile building block for constructing more complex molecules.
Specific applications in organic synthesis include:
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As a precursor for Suzuki, Stille, or Sonogashira coupling reactions via the bromine substituent
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As a scaffold for the synthesis of more complex tetrahydronaphthalene derivatives
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In structure-activity relationship studies, where systematic modifications of each functional group can generate libraries of analogs with varying properties
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As an intermediate in the synthesis of natural product analogs or pharmaceutical candidates
The strategic modification of each functional group allows for the generation of diverse chemical libraries that can be screened for specific activities or properties.
Structure-Activity Relationship Studies
Correlation Between Structure and Function
Structure-activity relationship (SAR) studies involving Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate would focus on understanding how modifications to its structure affect its chemical reactivity and potential biological activities. Such studies provide valuable insights into the structural requirements for specific functions and guide the rational design of optimized derivatives.
Key structural elements that could be systematically modified in SAR studies include:
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The bromine substituent (replacement with other halogens or functional groups)
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The hydroxyl group (protection, removal, or conversion to other functionalities)
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The methyl ester (conversion to other esters, amides, or other carboxylic acid derivatives)
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The saturation level of the naphthalene core (introducing additional unsaturation or complete aromatization)
By systematically varying these structural elements and evaluating the resulting changes in properties or activities, researchers can establish correlations between specific structural features and desired functions.
Comparison with Related Compounds
Table 4: Comparative Analysis of Related Compounds
The presence of the bromine atom in Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate introduces significant differences in both electronic and steric properties compared to its non-brominated analog. The bromine substituent creates an electron-withdrawing effect that influences the reactivity of other functional groups in the molecule. Additionally, it introduces steric bulk that can affect molecular recognition in biological systems and reaction kinetics in chemical transformations.
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